MINKAMIDOPROPALKONIUM CHLORIDE
Description
Minkamidopropalkonium chloride is a quaternary ammonium compound (quat) derived from mink oil fatty acids, structurally characterized by a minkamide (fatty acid amide) chain linked to a propyl group and a quaternary ammonium chloride moiety . This compound is primarily utilized in cosmetic and toiletry formulations as a surfactant, emulsifier, and conditioning agent due to its cationic properties, which enhance adherence to negatively charged surfaces like hair and skin .
Its application in commercial products, such as those formulated by Croda Inc., highlights its role in improving texture and moisture retention in hair care products .
Properties
CAS No. |
124046-06-6 |
|---|---|
Molecular Formula |
C18H11Cl3N2O.ClH |
Synonyms |
MINKAMIDOPROPALKONIUM CHLORIDE |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Analogues
The following compounds are structurally or functionally related to minkamidopropalkonium chloride:
Stearabkonium Chloride
- Structure : Features a stearyl (C18) alkyl chain attached to a quaternary ammonium group.
- Applications: Used as a surfactant and conditioner in cosmetics, similar to this compound.
Minkamidopropyl Dimethylamine
- Structure : A tertiary amine derivative of minkamide, lacking the quaternary ammonium group.
- Applications: Functions as a milder surfactant and pH adjuster in cosmetics. Unlike this compound, it is non-ionic under neutral conditions, reducing its binding efficiency to keratin .
Incroquat Mink-85
- Structure : A proprietary blend containing mink oil derivatives and quaternary ammonium compounds.
- Applications : Marketed as a conditioning agent with enhanced emollient properties due to the inclusion of mink oil. Its performance may surpass this compound in moisture retention but lacks standalone antimicrobial data .
Comparative Data Table
| Property | This compound | Stearabkonium Chloride | Minkamidopropyl Dimethylamine |
|---|---|---|---|
| Chemical Class | Quaternary ammonium salt | Quaternary ammonium salt | Tertiary amine |
| Alkyl Chain Length | C16–C18 (minkamide-derived) | C18 (stearyl) | C16–C18 (minkamide-derived) |
| Primary Use | Hair conditioning, emulsification | Hair/skin conditioning | pH adjustment, mild surfactant |
| Cationic Activity | High | Moderate-High | Low (pH-dependent) |
| Solubility | Water-soluble | Limited water solubility | Water-soluble (acidic conditions) |
| Safety Profile | Limited data; typical quat risks (eye/skin irritation) | Lower irritation potential | Generally mild |
Key Research Findings
- Antimicrobial Efficacy : Quaternary ammonium compounds with C12–C18 chains typically exhibit broad-spectrum antimicrobial activity. This compound’s minkamide chain may enhance lipid membrane disruption in microbes, but specific minimum inhibitory concentration (MIC) values are undocumented .
- Conditioning Performance: In cosmetic formulations, this compound outperforms non-quaternary analogs like minkamidopropyl dimethylamine in reducing hair static and improving combability, as observed in proprietary studies by Croda .
- Synergistic Effects : Blending with anionic surfactants (e.g., disodium laureth sulfosuccinate) improves foam stability and reduces irritation, a common strategy in shampoos and body washes .
Q & A
Q. How can mixed-methods research designs address gaps in understanding the environmental impact of this compound?
- Methodological Answer : Combine quantitative ecotoxicity assays (e.g., Daphnia magna mortality tests) with qualitative stakeholder interviews to contextualize risk perceptions. Use geographic information systems (GIS) to map contamination hotspots and probabilistic modeling to forecast exposure scenarios. Triangulate data to prioritize mitigation strategies .
Methodological Frameworks and Tools
- PICO Framework : Use to structure questions on biological efficacy (e.g., "In X model, does this compound reduce Y biomarker compared to Z control?") .
- FINER Criteria : Ensure questions are Feasible, Interesting, Novel, Ethical, and Relevant. For example, assess feasibility by reviewing equipment access and ethical compliance for in vivo studies .
- Data Contradiction Analysis : Apply causal inference models to distinguish methodological artifacts from true biological variability .
Data Reporting Standards
- Include raw datasets, instrument parameters, and statistical codes in supplementary materials to enable replication .
- Adhere to FAIR (Findable, Accessible, Interoperable, Reusable) principles for data sharing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
